BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of Methyl Furfuryl Disulfide:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction

Methyl furfuryl disulfide (CAS No. 57500-00-2) is a volatile organosulfur compound found in
various food products, including coffee, wheat bread, and cooked meats.[1] It is a significant
contributor to the aroma and flavor profiles of these foods, often described as having roasted,
meaty, and slightly sulfurous notes. Understanding its chemical and physical properties through
spectroscopic analysis is crucial for quality control in the food and fragrance industries, as well
as for researchers studying flavor chemistry and natural products. This guide provides a
consolidated overview of the available spectroscopic data (NMR, IR, MS) for methyl furfuryl
disulfide and outlines general experimental protocols for such analyses.

Chemical Structure and Properties
« IUPAC Name: 2-[(methyldisulfanyl)methyl]furan[2]

« Molecular Formula: CeHsOS2[2]

« Molecular Weight: 160.26 g/mol

« Appearance: Colorless to pale brown liquid.[2]

o Odor: Roasted bread crust, with a slight sulfuraceous, coffee-like, meaty character upon
dilution.[2]
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Spectroscopic Data

The following sections present the available spectroscopic data for methyl furfuryl disulfide.
While spectral data exists in various databases, detailed, publicly accessible quantitative
information is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR spectral data, including chemical shifts (d) and coupling constants
(J), for methyl furfuryl disulfide are not readily available in the public domain. Spectroscopic
databases such as SpectraBase indicate the existence of an NMR spectrum, but the specific
data points are not provided in the search results.[3]

For reference, the 'H and 3C NMR data for a structurally similar compound, methyl 2-methyl-3-
furyl disulfide, are presented below. It is important to note that these values are not directly
transferable to methyl furfuryl disulfide but can provide an indication of the expected
chemical shifts.

Table 1: *H and 3C NMR Data for Methyl 2-methyl-3-furyl disulfide (CDCIs)[4]

Nucleus Chemical Shift (8) [ppm]
H 7.28,6.43,2.44, 2.39
13C 155.75, 140.85, 114.52, 112.95, 22.84, 11.92

Infrared (IR) Spectroscopy

A definitive peak table for the IR spectrum of methyl furfuryl disulfide is not available in the
searched literature. However, the presence of a furan ring and a disulfide bond would give rise
to characteristic absorption bands. General expected IR absorptions are listed below.
SpectraBase indicates the availability of FTIR spectra for this compound.[3][5]

Table 2: Expected Infrared Absorption Ranges for Methyl Furfuryl Disulfide
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Functional Group **Characteristic Absorption (cm~?) **
C-H (furan ring) ~3100

C-H (aliphatic) 2850-3000

C=C (furan ring) 1500-1650

C-O-C (furan ring) 1000-1300

S-S (disulfide) 400-500 (weak)

C-S 600-800

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is
available. The key fragments observed are summarized below.

Table 3: Mass Spectrometry Data (GC-MS) for Methyl Furfuryl Disulfide[2]

m/z (mass-to-charge ratio) Relative Intensity Possible Fragment

81 Top Peak [CsHsO]* (Furfuryl cation)
53 2nd Highest [CaHs]*

45 3rd Highest [CHS]* or [CH30]*

The molecular ion peak [M]* at m/z 160 would also be expected, though its intensity may vary
depending on the ionization method.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectra are not
publicly available. However, the following sections describe general methodologies for the
spectroscopic analysis of volatile sulfur compounds like methyl furfuryl disulfide.

NMR Spectroscopy
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e Sample Preparation: A small amount of methyl furfuryl disulfide is dissolved in a
deuterated solvent (e.g., CDCIs, acetone-de). For quantitative analysis, a known amount of
an internal standard may be added.

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional
spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed
to aid in the complete assignment of proton and carbon signals.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As a liquid, methyl furfuryl disulfide can be analyzed neat by placing
a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated
Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the
ATR crystal. For vapor phase analysis, the sample can be heated in a gas cell.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is
first collected. The sample spectrum is then recorded, and the instrument software
automatically ratios the sample spectrum to the background to produce the absorbance or
transmittance spectrum.

o Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g.,
dichloromethane, hexane). For trace analysis, headspace or solid-phase microextraction
(SPME) technigues may be employed to extract and concentrate the volatile disulfide from a
sample matrix.
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e Gas Chromatography: A small volume of the prepared sample is injected into the GC, where
it is vaporized. The volatile components are separated based on their boiling points and
interactions with the stationary phase of the GC column (a common choice would be a non-
polar or semi-polar column). The oven temperature is programmed to ramp up over time to
facilitate the separation of compounds with different volatilities.

e Mass Spectrometry: As the separated compounds elute from the GC column, they enter the
mass spectrometer. They are ionized (typically by electron impact, El), and the resulting
charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

o Data Analysis: The mass spectrum of each eluting compound is recorded. The fragmentation
pattern is then analyzed to identify the structure of the compound, often with the assistance
of spectral libraries (e.g., NIST, Wiley).

Visualizations
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Caption: Chemical structure of methyl furfuryl disulfide.
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Caption: A generalized workflow for the spectroscopic analysis of methyl furfuryl disulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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